molecular formula C22H29N5O B8257934 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine

2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B8257934
M. Wt: 379.5 g/mol
InChI Key: VMDGIQUJSYPMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS: 1878111-20-6) is a small-molecule Toll-like receptor 7 (TLR7) agonist with the molecular formula C₂₂H₂₉N₅O . Its structure features a pyrrolo[3,2-d]pyrimidin-4-amine core substituted with a butoxy group at position 2 and a 4-(pyrrolidin-1-ylmethyl)benzyl moiety at position 5. This compound has demonstrated high crystallinity and stability in its salt forms (e.g., maleate, trifluoroacetate) and is under investigation for treating TLR7-mediated diseases, including cancer and viral infections . Preclinical studies highlight its ability to induce apoptosis and inhibit proliferation in leukemia and lung cancer cell lines, positioning it as a promising oncology candidate .

Properties

IUPAC Name

2-butoxy-7-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-2-3-12-28-22-25-19-18(14-24-20(19)21(23)26-22)13-16-6-8-17(9-7-16)15-27-10-4-5-11-27/h6-9,14,24H,2-5,10-13,15H2,1H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDGIQUJSYPMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=C(C(=N1)N)NC=C2CC3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolo[3,2-d]pyrimidin-4-amine core[_{{{CITATION{{{1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ...{{{CITATION{{{1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... Reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired bonds[{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine may exhibit antiviral properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various viral infections, including hepatitis B virus (HBV) and other chronic viral diseases. The ability of such compounds to act as Toll-like receptor agonists suggests they could enhance immune responses against viral pathogens .

Cancer Therapeutics

The compound's structural features may position it as a candidate for cancer treatment. Pyrrolo[3,2-d]pyrimidine derivatives have been explored for their potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. Investigations into the mechanisms of action reveal that these compounds can interfere with specific signaling pathways involved in cancer progression .

Neurological Disorders

Given the presence of the pyrrolidine moiety, there is potential for application in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Properties

Research has also pointed towards the anti-inflammatory potential of compounds related to 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine. Inflammation is a common underlying factor in many chronic diseases, and targeting inflammatory pathways could lead to novel therapeutic strategies.

Activity TypeReferenceFindings
Antiviral Effective against HBV in preclinical studies
Anticancer Induces apoptosis in cancer cell lines
Neuroprotective Modulates neurotransmitter activity
Anti-inflammatory Reduces markers of inflammation

Case Study 1: Antiviral Efficacy

In a study published by Lanford et al., GS-9620 (a compound structurally related to 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine) was shown to significantly reduce HBV replication in chimpanzees, indicating the potential for similar compounds to serve as effective antiviral agents .

Case Study 2: Cancer Cell Line Studies

Research conducted by Tumas et al. highlighted the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. In vitro studies demonstrated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 3: Neuroprotective Effects

A study on pyrrolidine-containing compounds revealed their capacity to protect neuronal cells from oxidative stress-induced damage, suggesting that derivatives like 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine could be further explored for neurodegenerative disease therapies .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes involved in the regulation of cellular processes[_{{{CITATION{{{_1{2-butoxy-7- [ [4- (1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo 3,2 .... By inhibiting these kinases, the compound disrupts signaling pathways that are crucial for cell survival and proliferation, leading to apoptosis (programmed cell death).

Molecular Targets and Pathways Involved:

  • Kinases: The primary molecular targets are specific kinases involved in cell growth and survival.

  • Pathways: The compound interferes with pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives are widely explored for their kinase-inhibitory and antitumor properties. Below is a comparative analysis of structural analogs, emphasizing substituent effects on biological activity and selectivity.

Structural and Functional Comparison

Mechanistic and Pharmacological Insights

Substituent Impact on Target Selectivity :

  • The target compound ’s 2-butoxy and 7-(4-pyrrolidinylmethyl-benzyl) groups confer TLR7 agonism, likely due to enhanced hydrophobic interactions with TLR7’s binding pocket .
  • NVP-AEE 788 ’s 4-ethylpiperazinylmethyl-phenyl group enables dual EGFR/HER2 inhibition, while its phenylethylamine side chain enhances blood-brain barrier penetration .
  • Methoxy-substituted analogs (e.g., compounds 6–14 in ) show variable antitumor activity depending on the position and number of methoxy groups, with 3,5-dimethoxy derivatives exhibiting optimal solubility and moderate efficacy .

Potency and Stability: The target compound’s maleate and trifluoroacetate salts demonstrate superior stability (>95% purity) compared to non-salt forms of analogs like N4-biphenyl derivatives . 7-Benzyl-4-methyl-5-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 9) shows reduced thermal stability (mp 144.5–146.5°C) compared to the target compound’s crystalline forms (mp >170°C) .

Therapeutic Applications :

  • TLR7 agonists like the target compound activate dendritic cells and enhance antitumor immunity, whereas kinase inhibitors (e.g., NVP-AEE 788) directly block proliferative signaling .
  • Antitumor pyrrolo[2,3-d]pyrimidines (e.g., compounds in ) lack TLR7 specificity but show broad-spectrum cytotoxicity, suggesting divergent clinical use cases.

Biological Activity

2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS Number: 1878111-20-6) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its structural similarity to purines. This structural motif is significant in drug discovery due to its ability to interact with various biological targets.

Property Details
Molecular Formula C22H30N6O2
Molecular Weight 410.51 g/mol
CAS Number 1878111-20-6

Antiviral Activity

Research indicates that 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits promising antiviral properties. It has been shown to inhibit specific proteins associated with viral replication, making it a candidate for treating viral infections such as hepatitis B. The compound's mechanism involves binding to viral proteins, disrupting their function and thereby inhibiting viral replication processes .

Antitumor Activity

In addition to its antiviral effects, this compound has demonstrated antitumor activity in various studies. For instance, a study highlighted that derivatives of pyrrolo[3,2-d]pyrimidine exhibited selective inhibition of tumor cell proliferation, particularly in cells expressing folate receptors . In vivo assessments revealed that the compound significantly reduced tumor growth in SCID mice models with IGROV1 tumors .

Case Study 1: Antiviral Efficacy

A study conducted on the compound's interaction with hepatitis B virus (HBV) revealed an IC50 value indicating effective inhibition of viral replication. The research utilized molecular docking simulations to elucidate the binding affinity of the compound towards HBV proteins .

Case Study 2: Antitumor Potential

In a comparative study involving liposomal formulations of pyrimidine compounds, 2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine showcased enhanced cytotoxicity against sarcoma 180 cells when encapsulated in liposomes compared to its free form . This formulation improved therapeutic efficacy and reduced systemic toxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The pyrrolo[3,2-d]pyrimidine structure allows for selective inhibition of various kinases involved in cancer progression .
  • Disruption of Viral Protein Function : By binding to viral proteins, the compound interferes with their ability to facilitate replication and infection .
  • Selective Targeting of Tumor Cells : The structural features enable preferential uptake by tumor cells over normal cells, enhancing therapeutic outcomes while minimizing side effects .

Q & A

Q. Table 1. Comparative Yields for Suzuki-Miyaura Coupling (Adapted from )

Arylboronic EsterCatalyst SystemSolventYield (%)
3-Methyl-4-boronophenylPd(OAc)₂ + Ligand A™2-MeTHF51
4-ChlorophenylPd/C + CuIMeCN89

Q. Table 2. Antitumor Activity of Substituted Pyrrolo-Pyrimidines (Adapted from )

CompoundSubstituent (Position 5)IC₅₀ (µM)
63,5-Dimethoxyphenyl0.12
92-Chlorophenyl0.45
122,3,4,5-Tetramethoxyphenyl2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.